molecular formula C6H16ClN B12963975 (S)-Hexan-3-amine hydrochloride

(S)-Hexan-3-amine hydrochloride

Cat. No.: B12963975
M. Wt: 137.65 g/mol
InChI Key: HBPOQLARFLBTMS-RGMNGODLSA-N
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Description

(S)-Hexan-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The hydrochloride salt form of (S)-Hexan-3-amine is often used to enhance its solubility and stability in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Hexan-3-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of hexan-3-one using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (S)-Hexan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrosohexane, while reduction could produce hexan-3-amine derivatives.

Scientific Research Applications

(S)-Hexan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Hexan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-Hexan-3-amine hydrochloride can be compared with other similar compounds, such as:

    ®-Hexan-3-amine hydrochloride: The enantiomer of (S)-Hexan-3-amine, which has a different three-dimensional arrangement and may exhibit different biological activity.

    Hexan-2-amine hydrochloride: A structural isomer with the amine group located at a different position on the carbon chain.

    Hexan-1-amine hydrochloride: Another isomer with the amine group at the terminal position.

The uniqueness of this compound lies in its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological properties compared to its isomers and enantiomers.

Properties

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

(3S)-hexan-3-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

HBPOQLARFLBTMS-RGMNGODLSA-N

Isomeric SMILES

CCC[C@H](CC)N.Cl

Canonical SMILES

CCCC(CC)N.Cl

Origin of Product

United States

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